2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
Overview
Description
“2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2,2-Dimethylchroman .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 . This indicates that the compound has a benzopyran core structure with two methyl groups attached to the 2-position and a diol group at the 4,5-position.Scientific Research Applications
Antitubercular Activity
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol and its derivatives have been explored for their potential as antitubercular agents. Compounds like 3,3-dimethyl-3Hbenzofuro[3,2-f][1]-benzopyran have shown significant activities against Mycobacterium tuberculosis strains, making them promising candidates in the treatment of tuberculosis without significant cytotoxicity or adverse effects on other bacteria and fungi (Prado et al., 2006).
K(ATP) Channel Activation
Research has indicated the potential of this compound derivatives as potassium channel openers (PCOs). These compounds, structurally related to cromakalim, have been studied for their ability to inhibit insulin release in rat pancreatic islets and relax rat aorta rings. The focus has been on molecules with strong electron-withdrawing groups, showing selective activity for pancreatic versus vascular tissues (Florence et al., 2009).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies involving sulfur-containing chromene derivatives have shown that these compounds possess in vitro antimicrobial properties, making them potential candidates for antimicrobial drug development (Şerbetçi et al., 2012).
Enantiomeric Purity Determination
The compound has been used in the development and validation of analytical methods for the determination of enantiomeric purity. Specifically, nonaqueous capillary electrophoretic methods have been designed using this compound derivatives as model compounds to achieve high resolution and efficiency values, important in pharmaceutical quality control (Rousseau et al., 2010).
Biochemical Analysis
Biochemical Properties
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a scavenger to inhibit lipid peroxidation reactions . This interaction helps in preventing damage to skin cells caused by peroxynitrite and nitric oxide .
Cellular Effects
This compound influences various cellular processes. It has been shown to have protective effects on skin cells by inhibiting oxidative stress induced by ultraviolet A (UVA) radiation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and RNS within the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with reactive species and inhibit their activity. This compound acts as an antioxidant, neutralizing ROS and RNS, thereby preventing oxidative damage to cellular components . Additionally, it may influence enzyme activity by either inhibiting or activating specific enzymes involved in oxidative stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained protective effects against oxidative stress in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the levels of ROS and RNS within the cells . This compound may also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating oxidative stress and protecting cellular components from damage .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULODLPSXBZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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